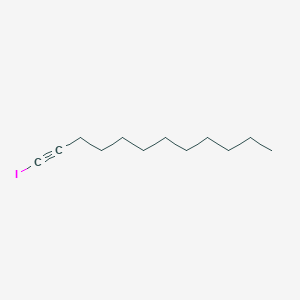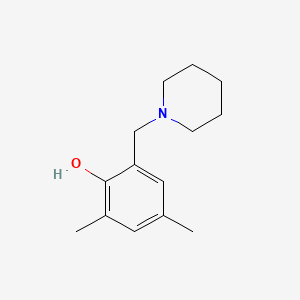
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one is an organic compound with a unique structure that includes a benzofuran ring substituted with a 2-methylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one typically involves the reaction of benzofuran derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzofuran is reacted with 2-methylprop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems helps in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methylethenyl)aniline: Shares the isopropenyl group but differs in the core structure.
Methallylescaline: Contains a similar isopropenyl group but is a psychedelic compound with different applications.
Allyl alcohol: Contains an allyl group, which is structurally similar to the isopropenyl group.
Uniqueness
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one is unique due to its benzofuran core combined with the isopropenyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)5-9-3-4-11-10(6-9)7-14-12(11)13/h3-4,6H,1,5,7H2,2H3 |
Clave InChI |
GIJZJURTYRVUIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=CC2=C(C=C1)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-](/img/structure/B8672441.png)

![N-({2-chloro-5-[3-(methyloxy)propyl]phenyl}methyl)cyclopropanamine](/img/structure/B8672471.png)



![3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B8672514.png)




